molecular formula C8H9F3N2O2S B8387112 3-amino-N-(2,2,2-trifluoroethyl)-benzenesulfonamide

3-amino-N-(2,2,2-trifluoroethyl)-benzenesulfonamide

Cat. No.: B8387112
M. Wt: 254.23 g/mol
InChI Key: QCVCUVRGFQTVOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-amino-N-(2,2,2-trifluoroethyl)-benzenesulfonamide is a useful research compound. Its molecular formula is C8H9F3N2O2S and its molecular weight is 254.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H9F3N2O2S

Molecular Weight

254.23 g/mol

IUPAC Name

3-amino-N-(2,2,2-trifluoroethyl)benzenesulfonamide

InChI

InChI=1S/C8H9F3N2O2S/c9-8(10,11)5-13-16(14,15)7-3-1-2-6(12)4-7/h1-4,13H,5,12H2

InChI Key

QCVCUVRGFQTVOC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)NCC(F)(F)F)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 3-nitro-N-(2,2,2-trifluoro-ethyl)-benzenesulfonamide (3.12 g, 11 mmol), sodium dithionite (8.09 g, 40 mmol), water (21.5 ml) and 2 methoxyethanol (21.5 ml) was stirred at 100° C. for 2 h, additional water (18.5 ml) was added at 70° C. and subsequently HCl (37%, 18.5 ml) was added over a period of 10 min (SO2 evolution). The reaction mixture was stirred at 70° C. for 20 min, poured into ice/water (50 ml) and sodium carbonate was added until the solution proofed to be basic. The solution was extracted with ethyl acetate (3×75 ml), the combined organic layers washed with brine (80 ml), dried (MgSO4) and evaporated. The crude product was further purified by column chromatography on silica gel (heptane/ethyl acetate 1:1) to yield the title compound (2.05 g, 73%) as a white solid. MS (ISP) 252.9 [(M−H)−]; m.p. 131° C.
Name
3-nitro-N-(2,2,2-trifluoro-ethyl)-benzenesulfonamide
Quantity
3.12 g
Type
reactant
Reaction Step One
Quantity
8.09 g
Type
reactant
Reaction Step One
Quantity
21.5 mL
Type
reactant
Reaction Step One
Name
Quantity
21.5 mL
Type
solvent
Reaction Step One
Name
Quantity
18.5 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
18.5 mL
Type
solvent
Reaction Step Four
Yield
73%

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